(2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide
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Description
(2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating various autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of certain enzymes involved in the immune response.
Scientific Research Applications
Chemical Synthesis and Characterization
Enaminone-Based Synthesis : A one-pot synthesis method has been developed for producing enaminones, including (2E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide, utilizing p-chloroacetophenone, DMFDMA, and secondary amines. This method offers the advantage of no intermediate separation and no need for column purification, yielding the target compounds quantitatively (Barakat et al., 2020).
Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, has been synthesized and analyzed using techniques like X-ray diffraction, IR, UV, and NMR, revealing insights into the molecular structure and bonding characteristics (Johnson et al., 2006).
Pharmacological Applications
Anticonvulsant and Analgesic Activity : A study on N-(E)-cinnamoyl derivatives, structurally related to this compound, demonstrated potential anticonvulsant and analgesic activities in various in vivo and in vitro models (Gunia-Krzyżak et al., 2019).
Antibacterial and Antimycobacterial Properties : Research involving derivatives like 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides showed significant antibacterial and antimycobacterial efficacy against strains like Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium species, suggesting potential applications in treating infections (Strharsky et al., 2022).
Anticancer Properties : Piperazinyl amidrazones, chemically related to the queried compound, have shown notable antitumor activity in various test cell lines, indicating potential use in cancer treatment (Abdel-Jalil et al., 2010).
Anti-Helicobacter pylori Activity : N-substituted derivatives of cinnamic acid amide, related to the compound , exhibited promising activity against Helicobacter pylori, suggesting potential therapeutic applications in treating H. pylori infections (Klesiewicz et al., 2018).
Antimalarial Activity : Research into N-Phenyl-Substituted Cinnamanilides, similar in structure to the compound of interest, has shown significant antimalarial activity, suggesting potential in the development of new antimalarial drugs (Kos et al., 2022).
properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-2-cyano-3-(4-ethylpiperazin-1-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-2-20-6-8-21(9-7-20)12-13(11-18)16(22)19-15-5-3-4-14(17)10-15/h3-5,10,12H,2,6-9H2,1H3,(H,19,22)/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAVDTCQOWBMBP-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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